(2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
(2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0895391
InChI:
InChI=1S/C19H18N2O2S/c1-3-21-18(22)17(13-14-9-7-8-12-16(14)23-2)24-19(21)20-15-10-5-4-6-11-15/h4-13H,3H2,1-2H3/b17-13+,20-19?
SMILES:
CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=NC3=CC=CC=C3
Molecular Formula:
C19H18N2O2S
Molecular Weight:
338.4 g/mol
(2E,5E)-3-ethyl-5-(2-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC0895391
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O2S |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | (5E)-3-ethyl-5-[(2-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H18N2O2S/c1-3-21-18(22)17(13-14-9-7-8-12-16(14)23-2)24-19(21)20-15-10-5-4-6-11-15/h4-13H,3H2,1-2H3/b17-13+,20-19? |
| Standard InChI Key | DLGASYBJMJZMMI-WSRIWQLKSA-N |
| Isomeric SMILES | CCN1C(=O)/C(=C\C2=CC=CC=C2OC)/SC1=NC3=CC=CC=C3 |
| SMILES | CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=NC3=CC=CC=C3 |
| Canonical SMILES | CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=NC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator